molecular formula C19H19ClF2N2O3S B11344564 N-(3-chloro-4-fluorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-chloro-4-fluorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11344564
M. Wt: 428.9 g/mol
InChI Key: MOFFCZCHHPQJCM-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and multiple halogenated phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Carboxamide Group: This step usually involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative.

    Halogenation of Phenyl Groups:

    Methanesulfonylation: The attachment of the methanesulfonyl group is typically carried out using methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. This compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
  • N-(3-chloro-4-fluorophenyl)-5-(methylsulfonyl)-2-furamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and halogenated phenyl rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19ClF2N2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H19ClF2N2O3S/c20-16-11-15(5-6-18(16)22)23-19(25)13-7-9-24(10-8-13)28(26,27)12-14-3-1-2-4-17(14)21/h1-6,11,13H,7-10,12H2,(H,23,25)

InChI Key

MOFFCZCHHPQJCM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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